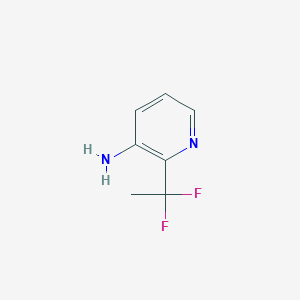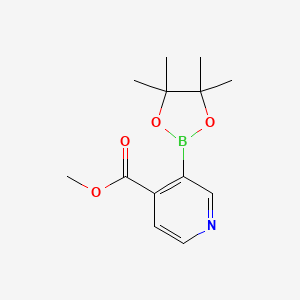![molecular formula C13H11F3O2 B13452846 1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 2913221-54-0](/img/structure/B13452846.png)
1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4,5-Trifluorophenyl)bicyclo[211]hexane-2-carboxylic acid is a compound that features a bicyclic hexane structure with a trifluorophenyl group and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid typically involves a [2+2] cycloaddition reaction. This reaction is facilitated by photochemistry, where light energy is used to drive the formation of the bicyclic structure . The reaction conditions often include the use of a photocatalyst and specific solvents to ensure the desired product is obtained efficiently .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the bicyclic structure provides rigidity and stability . This combination of features allows the compound to exert its effects by modulating the activity of its molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane: A similar compound with a bicyclic hexane structure but without the trifluorophenyl group.
1,2-Disubstituted Bicyclo[2.1.1]hexanes: These compounds have different substitution patterns but share the bicyclic hexane core.
Bicyclo[1.1.1]pentane: Another rigid bicyclic structure with different ring sizes and substitution patterns.
Uniqueness
1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or enhanced stability are required .
Propriétés
Numéro CAS |
2913221-54-0 |
|---|---|
Formule moléculaire |
C13H11F3O2 |
Poids moléculaire |
256.22 g/mol |
Nom IUPAC |
1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C13H11F3O2/c14-9-2-7(3-10(15)11(9)16)13-4-6(5-13)1-8(13)12(17)18/h2-3,6,8H,1,4-5H2,(H,17,18) |
Clé InChI |
UTMXYQWNFRAYCL-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C2)(C1C(=O)O)C3=CC(=C(C(=C3)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B13452764.png)

![[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride](/img/structure/B13452773.png)



![1-[Bis[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)-2-propanol](/img/structure/B13452809.png)

![ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B13452812.png)
![Ethyl (3as,6as)-2,5-dibenzyl-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13452820.png)
![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13452824.png)
![methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13452826.png)
![2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylicacidhydrochloride](/img/structure/B13452832.png)
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-4-yl)ethyl]carbamate](/img/structure/B13452835.png)
